molecular formula H10O8Rh2 B1451430 Rhodium(III) oxide pentahydrate CAS No. 39373-27-8

Rhodium(III) oxide pentahydrate

Cat. No.: B1451430
CAS No.: 39373-27-8
M. Wt: 343.89 g/mol
InChI Key: XZIIPNYQAMUKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(III) oxide pentahydrate is an inorganic compound with the chemical formula Rh₂O₃•5H₂O. It is a gray powder that is insoluble in water and other ordinary solvents. This compound is known for its catalytic properties and is used in various industrial applications, including the production of chemical intermediates and as a catalyst in organic reactions .

Biochemical Analysis

Biochemical Properties

Rhodium(III) oxide pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes and proteins, facilitating biochemical transformations. For instance, it acts as a catalyst in the hydroformylation of alkenes, a process that involves the addition of a formyl group to an alkene to produce aldehydes . This interaction is crucial for the synthesis of various organic compounds. This compound also interacts with other biomolecules, such as nitric oxide synthase, influencing the production of nitric oxide, a vital signaling molecule in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the electrical properties of organic light-emitting diodes by improving carrier injection from indium tin oxide (ITO) electrodes . This enhancement is due to the compound’s ability to improve the electrical conductivity of the ITO electrodes. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, this compound can activate other enzymes, enhancing their catalytic activity. These interactions result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its catalytic activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range produces optimal biochemical effects without causing toxicity . These findings underscore the importance of determining the appropriate dosage when using this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It plays a role in the hydroformylation of alkenes, a key step in the synthesis of aldehydes . Additionally, it interacts with enzymes involved in the production of nitric oxide, influencing the levels of this critical signaling molecule . These interactions highlight the compound’s importance in regulating metabolic pathways and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, it can be transported into cells via endocytosis, where it interacts with intracellular proteins to exert its biochemical effects . The distribution of this compound within tissues is also influenced by its solubility and stability, affecting its overall bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it interacts with mitochondrial enzymes to influence cellular metabolism . Additionally, this compound can be found in the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s biochemical effects at the cellular level .

Preparation Methods

Rhodium(III) oxide pentahydrate can be synthesized through several methods:

Chemical Reactions Analysis

Rhodium(III) oxide pentahydrate undergoes various types of chemical reactions:

Common reagents used in these reactions include oxygen, hydrogen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Properties

IUPAC Name

oxo(oxorhodiooxy)rhodium;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5H2O.3O.2Rh/h5*1H2;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIIPNYQAMUKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O=[Rh]O[Rh]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodium(III) oxide pentahydrate
Reactant of Route 2
Rhodium(III) oxide pentahydrate
Reactant of Route 3
Rhodium(III) oxide pentahydrate
Reactant of Route 4
Rhodium(III) oxide pentahydrate
Reactant of Route 5
Rhodium(III) oxide pentahydrate
Reactant of Route 6
Rhodium(III) oxide pentahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.